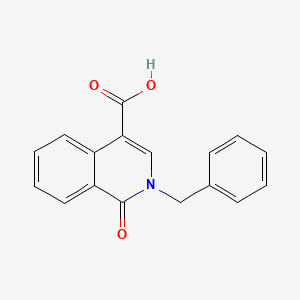
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Overview
Description
“2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 1340968-02-6 . Its molecular weight is 279.3 . The IUPAC name for this compound is 2-benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is1S/C17H13NO3/c19-16-14-9-5-4-8-13 (14)15 (17 (20)21)11-18 (16)10-12-6-2-1-3-7-12/h1-9,11H,10H2, (H,20,21) . This code provides a standard way to encode the compound’s molecular structure and formula. It should be stored at a temperature of 28°C . More specific physical and chemical properties are not available in the resources I have.
Scientific Research Applications
Organic Synthesis of Natural Products and Biological Active Molecules
- Scientific Field : Organic Chemistry
- Application Summary : The selective O-benzylation of 2-oxo-1,2-dihydropyridines plays a critical role in the organic synthesis of natural products and biologically active molecules .
- Methods of Application : A novel ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) is highly effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines using abundant substituted benzyl halides and related substituted 2-oxo-1,2-dihydropyridines compounds .
- Results or Outcomes : This process allows access to a variety of O-benzyl products under mild reaction conditions, which are important synthetic intermediates in the protection of functional groups .
Peptide Mimics
- Scientific Field : Biochemistry
- Application Summary : 2-Oxo-1,2-dihydropyridines are widely used as peptide mimics, which can generate similar physiological activity with peptides .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2-oxo-1,2-dihydropyridines as peptide mimics .
- Results or Outcomes : These peptide mimics have shown potential in various areas such as protease, thrombin inhibitor, elastase, and caspase .
Antibacterial and Antimycobacterial Activities
- Scientific Field : Biochemistry
- Application Summary : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1,3-diazole derivatives .
- Results or Outcomes : These compounds have shown potential in various areas such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial and Antiviral Activities
- Scientific Field : Pharmacology
- Application Summary : The 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess various pharmacological activities including antimicrobial, antiviral .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1,2,4-benzothiadiazine-1,1-dioxide derivatives .
- Results or Outcomes : These compounds have shown potential in various areas such as antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators .
Herbicidal, Antioxidant, Anti-rotavirus, Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : The derivatives of 1,3-diazole show different biological activities such as herbicidal, antioxidant, anti-rotavirus, anti-inflammatory .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 1,3-diazole derivatives .
- Results or Outcomes : These compounds have shown potential in various areas such as antibacterial, antifungal, and antileishmanial activities .
Antimicrobial, Antiviral, Anticancer, Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : The 2-oxo-1,2,3,4-tetrahydropyrimidines have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory action .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 2-oxo-1,2,3,4-tetrahydropyrimidines .
- Results or Outcomes : These compounds have shown potential in various areas such as adrenergic receptor antagonists for prostatic hyperplasia treatment .
properties
IUPAC Name |
2-benzyl-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-16-14-9-5-4-8-13(14)15(17(20)21)11-18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTPTWLRTMXPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)
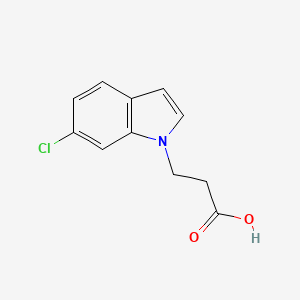
![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)
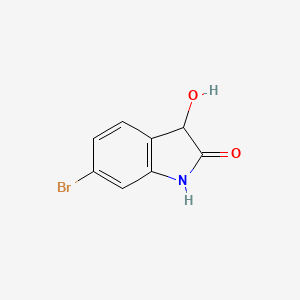
![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)

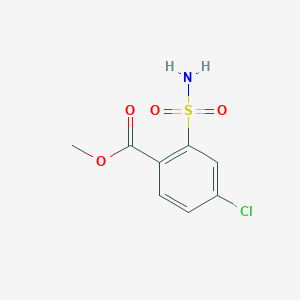
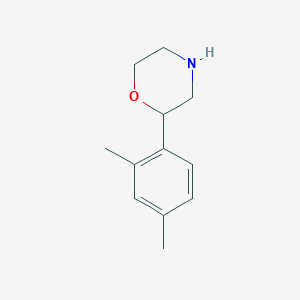
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
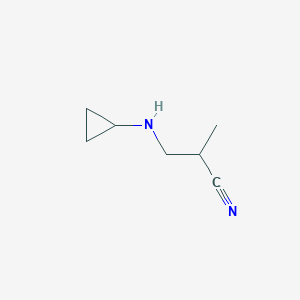

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)